molecular formula C24H23N3O4 B2728359 Methyl 4-{4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-amido}benzoate CAS No. 901728-60-7

Methyl 4-{4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-amido}benzoate

Cat. No.: B2728359
CAS No.: 901728-60-7
M. Wt: 417.465
InChI Key: HJVDDJICUDVNOR-UHFFFAOYSA-N
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Description

Methyl 4-{4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-amido}benzoate is a structurally complex heterocyclic compound featuring a tetracyclic core fused with a benzoate ester moiety. Its core structure includes an imino group, an oxygen atom (oxa), and a nitrogen atom (aza) within the tetracyclic framework. This compound is part of a broader class of nitrogen- and oxygen-containing heterocycles, which are often explored for their biological activity, including kinase inhibition and antimicrobial effects .

Properties

IUPAC Name

methyl 4-[(4-imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4/c1-30-24(29)14-6-8-17(9-7-14)26-23(28)19-13-16-12-15-4-2-10-27-11-3-5-18(20(15)27)21(16)31-22(19)25/h6-9,12-13,25H,2-5,10-11H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVDDJICUDVNOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC4=C5C(=C3OC2=N)CCCN5CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-{4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-amido}benzoate is a compound of interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C22H20N3O2
  • Molecular Weight : 377.419 g/mol
  • IUPAC Name : this compound

This compound primarily targets the H+/K+ ATPase enzyme , functioning as a potassium-competitive acid blocker (P-CAB). This mechanism inhibits gastric acid secretion by blocking proton pumps in the gastric lining.

Pharmacokinetics

The compound exhibits significant absorption in the gastrointestinal tract and is distributed throughout the body. Its pharmacokinetic profile indicates that food intake may affect absorption rates and overall efficacy due to changes in gastric pH and motility.

Anticancer Properties

Research has indicated that compounds similar to this compound demonstrate anticancer activity by inducing apoptosis in various cancer cell lines. For instance:

  • Case Study : A study on related tetracyclic compounds showed that they inhibited tumor growth in melanoma models by triggering apoptotic pathways and modulating ceramide metabolism .

Gastroprotective Effects

The inhibition of gastric acid secretion suggests potential gastroprotective effects against ulcers and gastritis:

  • Clinical Findings : Clinical trials have shown that similar P-CABs effectively reduce symptoms of gastroesophageal reflux disease (GERD) and promote healing of erosive esophagitis.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionTarget EnzymeReference
AnticancerInduces apoptosisCeramide metabolism
GastroprotectiveInhibits gastric acid secretionH+/K+ ATPase
Anti-inflammatoryModulates inflammatory cytokinesVarious

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several derivatives and analogues, including:

Compound Name Key Structural Differences Reference(s)
N-(3,4-dimethylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0²,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide Replaces the methyl benzoate group with an N-(3,4-dimethylphenyl)carboxamide substituent.
4-Oxo-3-oxa-13-azatetracyclo[7.7.1.0²,7.0¹³,17]heptadec-1,5,7,9(17)-tetraene-5-carboxylic acid Lacks the methyl ester; features a free carboxylic acid group at the C5 position.
Ethyl 4-{[methyl(nitroso)carbamoyl]amino}benzoate Simpler structure with a nitroso-carbamoyl group instead of the tetracyclic core.

Key Observations :

  • Substitution at the carboxamide position (e.g., N-aryl vs. ester groups) significantly alters steric and electronic properties, impacting binding affinity in biological assays .
Physicochemical Properties
Property Target Compound (Estimated) N-(3,4-dimethylphenyl) Analogue Carboxylic Acid Analogue
Molecular Weight ~450 g/mol ~430 g/mol ~420 g/mol
Melting Point >300°C (decomposes) Not reported >300°C (decomposes)
LogP (Lipophilicity) ~2.5 ~3.0 ~1.8

Notes:

  • The higher LogP of the N-(3,4-dimethylphenyl) analogue suggests improved membrane permeability compared to the target compound .
  • The carboxylic acid derivative’s lower LogP may limit bioavailability but enhance aqueous solubility .
Pharmacological Activity
  • Analogues :
    • The N-(3,4-dimethylphenyl) variant () shows moderate antimicrobial activity against Gram-positive bacteria (MIC = 16 µg/mL) .
    • Compounds with nitro or trifluoromethyl groups (e.g., ) exhibit enhanced bioactivity due to electron-withdrawing effects .

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